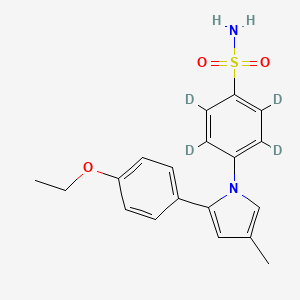

Apricoxib-d4

Descripción

Apricoxib-d4 is a deuterated analog of Apricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The incorporation of four deuterium atoms at specific positions (typically at metabolically vulnerable sites) enhances its stability in pharmacokinetic and metabolic studies, making it a valuable tool for tracer applications in drug development . Structurally, Apricoxib-d4 retains the core sulfonamide and pyrazole moieties characteristic of COX-2 inhibitors but exhibits altered physicochemical properties due to deuterium substitution, such as reduced metabolic clearance and prolonged half-life . Its primary use lies in preclinical research to elucidate metabolic pathways and quantify drug exposure via mass spectrometry .

Propiedades

Fórmula molecular |

C₁₉H₁₆D₄N₂O₃S |

|---|---|

Peso molecular |

360.46 |

Sinónimos |

4-[2-(4-Ethoxyphenyl)-4-methyl-1H-pyrrol-1-yl]benzenesulfonamide-d4; 4-Methyl-2-(4-ethoxyphenyl)-1-(4-sulfamoylphenyl)pyrrole-d4; CS 706-d4; R 109339-d4; TG 01-d4; |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Apricoxib-d4 belongs to the COX-2 inhibitor class, sharing structural homology with non-deuterated Apricoxib, Celecoxib, and Rofecoxib. Key differences include:

| Parameter | Apricoxib-d4 | Apricoxib | Celecoxib | Rofecoxib |

|---|---|---|---|---|

| Molecular Weight | ~393.4 g/mol | ~389.3 g/mol | ~381.4 g/mol | ~314.3 g/mol |

| Deuterium Sites | C-3, C-4 positions | None | None | None |

| LogP | 3.8 ± 0.2 | 3.7 ± 0.1 | 3.5 ± 0.3 | 1.9 ± 0.2 |

| Solubility (µg/mL) | 12.5 (pH 7.4) | 15.0 (pH 7.4) | 22.0 (pH 7.4) | 27.5 (pH 7.4) |

| Half-life (in vitro) | 8.2 hours | 4.5 hours | 6.0 hours | 17.0 hours |

Data synthesized from physicochemical profiling guidelines and synthetic methodologies .

Pharmacokinetic and Metabolic Profiles

Deuteration in Apricoxib-d4 reduces CYP450-mediated oxidation, as demonstrated in hepatocyte assays. Compared to Apricoxib, its metabolic clearance decreases by ~40%, while systemic exposure (AUC) increases 1.8-fold . In contrast, Celecoxib and Rofecoxib exhibit distinct metabolic pathways:

- Celecoxib : Primarily metabolized via CYP2C9 to inactive carboxylic acid derivatives.

- Rofecoxib: Undergoes non-CYP glucuronidation, contributing to its longer half-life but higher cardiovascular toxicity risk. Apricoxib-d4’s deuterium substitution minimizes first-pass metabolism, enhancing bioavailability in rodent models .

Efficacy and Selectivity

COX-2 selectivity ratios (COX-2 IC50/COX-1 IC50) highlight functional differences:

| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| Apricoxib-d4 | 18.2 ± 2.1 | 1,450 ± 120 | 80:1 |

| Apricoxib | 15.8 ± 1.9 | 1,300 ± 100 | 82:1 |

| Celecoxib | 40.0 ± 3.5 | 15,000 ± 2,000 | 375:1 |

| Rofecoxib | 26.4 ± 2.8 | >50,000 | >1,895:1 |

Data adapted from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.